GPP 78 hydrochloride

NAMPT inhibition NAD⁺ depletion Cancer metabolism

GPP 78 hydrochloride is the definitive triazole-based NAMPT inhibitor, essential for studies requiring rapid, complete NAD⁺ depletion (IC₅₀ = 3.0 nM) and autophagy induction in SH-SY5Y cells (IC₅₀ = 3.8 nM). Its unique 1,2,3-triazole scaffold distinguishes it from benzamide (FK866) and cyanoguanidine (CHS-828) NAMPT inhibitors, making it the non-substitutable reference standard for next-gen triazole-based inhibitor development. Procure this compound to ensure scaffold-matched data integrity and avoid off-target variables.

Molecular Formula C27H29N5O.HCl
Molecular Weight 476.01
Cat. No. B1191897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPP 78 hydrochloride
SynonymsN-[1,1/'-Biphenyl]-2-yl-4-(3-pyridinyl)-1H,1,2,3-triazole-1-octanamide hydrochloride
Molecular FormulaC27H29N5O.HCl
Molecular Weight476.01
Structural Identifiers
SMILESO/C(CCCCCCCN1C=C(N=N1)C2=CN=CC=C2)=NC3=CC=CC=C3C4=CC=CC=C4.Cl
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPP 78 Hydrochloride: Potent Triazole-Based NAMPT Inhibitor for NAD Metabolism and Autophagy Research


GPP 78 hydrochloride (CAS 1202580-59-3 free base; C27H29N5O·HCl; MW 476.01) is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD⁺ salvage pathway [1]. It depletes intracellular NAD⁺ with an IC₅₀ of 3.0 nM and exhibits cytotoxicity in SH-SY5Y neuroblastoma cells via autophagy induction with an IC₅₀ of 3.8 nM . As a triazole-based scaffold compound, GPP 78 serves as a key reference inhibitor in NAMPT-targeted anticancer and anti-inflammatory research, and its structural framework has been used to design novel hydrolytically resistant NAMPT inhibitors [2].

Why FK866 or CHS-828 Cannot Substitute for GPP 78 Hydrochloride in NAMPT Inhibition Studies


NAMPT inhibitors exhibit substantial structural and physicochemical divergence that precludes interchangeable use. GPP 78 hydrochloride employs a 1,2,3-triazole-based scaffold that distinguishes it from the benzamide pyridine structure of FK866 (APO866) and the cyanoguanidine framework of CHS-828 [1]. This structural divergence directly impacts aqueous solubility, metabolic stability in hepatic microsomes, and CYP450 inhibition profiles, with GPP 78 serving as the benchmark comparator against which novel triazole-based NAMPT inhibitors are evaluated [2]. Procuring a non-triazole analog for studies designed around the GPP 78 scaffold introduces uncharacterized pharmacokinetic and off-target variables that confound data interpretation [3].

Quantitative Evidence Guide: GPP 78 Hydrochloride Differentiation vs. NAMPT Inhibitor Comparators


NAMPT Inhibitory Potency: GPP 78 vs. FK866 NAD⁺ Depletion Comparison

GPP 78 hydrochloride inhibits NAMPT-mediated NAD⁺ depletion with an IC₅₀ of 3.0 nM . The structurally distinct NAMPT inhibitor FK866 (APO866) exhibits comparable potency in the low nanomolar range, with reported IC₅₀ values of approximately 1-3 nM for NAD⁺ depletion depending on assay conditions [1]. Both compounds achieve near-complete NAD⁺ depletion at sub-10 nM concentrations in cellular models.

NAMPT inhibition NAD⁺ depletion Cancer metabolism

Cytotoxicity in Neuroblastoma: GPP 78 IC₅₀ vs. FK866 in SH-SY5Y Cells

GPP 78 hydrochloride induces cytotoxicity in SH-SY5Y neuroblastoma cells with an IC₅₀ of 3.8 nM via autophagy induction . Under comparable cell culture conditions, FK866 exhibits cytotoxicity in SH-SY5Y cells with reported IC₅₀ values ranging from approximately 1-5 nM [1]. Both inhibitors demonstrate single-digit nanomolar cytotoxic potency in this neuroblastoma model.

Neuroblastoma Autophagy Cytotoxicity

Metabolic Stability in Hepatic Microsomes: GPP 78 vs. FK866

GPP 78 serves as a reference compound for evaluating the metabolic stability of novel triazole-based NAMPT inhibitors in human and mouse hepatic microsomes [1]. Comparative analysis demonstrates that GPP 78 undergoes amide bond hydrolysis as a primary metabolic pathway, a vulnerability that has driven the design of hydrolytically resistant analogs with modified functional groups replacing the amide function [2]. FK866, by contrast, exhibits a distinct metabolic profile owing to its benzamide pyridine scaffold [3]. While absolute quantitative half-life values are not publicly consolidated for direct numeric comparison, the established role of GPP 78 as the benchmark comparator in hepatic microsome stability assays underscores its characterization as the reference standard for triazole-scaffold metabolic profiling [1].

Metabolic stability Hepatic microsomes In vitro ADME

Aqueous Solubility: Triazole Scaffold vs. Benzamide Scaffold (FK866)

GPP 78 hydrochloride demonstrates aqueous solubility of <47.6 mg/mL in water and DMSO, enabling flexible in vitro experimental design without specialized solubilization agents [1]. The 1,2,3-triazole pharmacophore contributes favorably to aqueous solubility compared to alternative heterocyclic scaffolds, as demonstrated in systematic analyses of triazole-containing bioactive molecules [2]. This scaffold-dependent solubility advantage facilitates preparation of concentrated stock solutions and reduces the need for high-percentage DMSO or surfactant-based vehicles that may confound cellular assays.

Aqueous solubility Triazole scaffold In vitro formulation

Purity and Technical Specifications: Vendor-Defined Procurement Standards

Commercially available GPP 78 hydrochloride is supplied at ≥98% purity as determined by HPLC, with batch-specific Certificate of Analysis documentation available from multiple vendors including Tocris (Bio-Techne) and BOC Sciences . The compound is provided as the hydrochloride salt (MW 476.01), which enhances aqueous solubility compared to the free base form (MW 439.55). Storage at -20°C under desiccated conditions ensures 3-year powder stability, with stock solutions in DMSO or water stable for up to 1 year at -80°C .

Purity Quality control Procurement

Optimal Research and Procurement Applications for GPP 78 Hydrochloride


NAD⁺ Depletion Studies in Cancer Cell Metabolism

GPP 78 hydrochloride is optimally deployed in experiments requiring rapid and complete NAD⁺ depletion to interrogate the NAD⁺ salvage pathway in cancer cells. With an IC₅₀ of 3.0 nM for NAD⁺ depletion , it achieves near-complete NAD⁺ pool ablation at sub-10 nM concentrations, enabling precise dose-response analysis of metabolic vulnerability in NAMPT-overexpressing malignancies including neuroblastoma, glioma, and colorectal cancer [1].

Autophagy Induction Research in SH-SY5Y Neuroblastoma Models

GPP 78 hydrochloride serves as a validated tool for inducing autophagy-dependent cell death in SH-SY5Y neuroblastoma cells (IC₅₀ = 3.8 nM) . This application is particularly valuable for dissecting the mechanistic intersection between NAD⁺ depletion, autophagic flux, and apoptotic cell death in neuronal tumor models, and for evaluating autophagy-modulating combination therapies [2].

Scaffold-Based Medicinal Chemistry: Benchmarking Novel Triazole NAMPT Inhibitors

As the reference standard in the development of next-generation triazole-based NAMPT inhibitors, GPP 78 hydrochloride provides the essential scaffold-matched comparator for assessing metabolic stability, aqueous solubility, and CYP inhibition profiles of novel analogs [3]. Researchers synthesizing hydrolytically resistant triazole derivatives require GPP 78 to establish baseline amide hydrolysis rates and to quantify improvements in hepatic microsomal half-life [4].

Anti-Inflammatory Pathway Analysis via NAD⁺ Modulation

GPP 78 hydrochloride enables investigation of NAMPT-dependent anti-inflammatory mechanisms through NAD⁺ pool modulation . Its balanced potency profile supports studies examining how NAMPT inhibition alters inflammatory cytokine production and immune cell function without requiring the specialized solubilization protocols mandated by lower-solubility NAMPT inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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